

A Comparative Guide to Proficiency Testing Schemes for Tacrolimus Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of major proficiency testing (PT), also known as external quality assessment (EQA), schemes available for the therapeutic drug monitoring (TDM) of tacrolimus. Accurate and reliable measurement of tacrolimus, a critical immunosuppressant with a narrow therapeutic window, is paramount for optimal patient management in transplant recipients. Participation in a robust PT scheme is essential for laboratories to ensure the quality and comparability of their tacrolimus assays. This guide offers an objective comparison of available schemes and the performance of common analytical methods, supported by experimental data.

Overview of Major Proficiency Testing Schemes

Several organizations worldwide offer PT schemes for tacrolimus. These programs provide subscribing laboratories with regular challenges using blind samples to assess their analytical performance. Key providers include the College of American Pathologists (CAP), LGC, and UK NEQAS.

Below is a summary of the key features of their respective immunosuppressant PT schemes.



Feature	College of American Pathologists (CAP)	LGC AXIO Proficiency Testing	UK NEQAS for Immunosuppressa nts
Scheme Name	Immunosuppressive Drugs (CS and CVL Programs)[1][2][3]	Immunosuppressant (IPT) Scheme[4][5]	UK NEQAS for Immunosuppressants
Analytes	Cyclosporine, Sirolimus, Tacrolimus	Ciclosporin, Tacrolimus, Sirolimus, Everolimus, Mycophenolic acid	Ciclosporin, Tacrolimus, Sirolimus, Everolimus, Mycophenolate
Sample Matrix	Whole Blood	Human Blood and Plasma	Whole blood haemolysate or genuine clinical material
Frequency	Two to three shipments per year	12 rounds per annum	Monthly distributions
Sample Details	Three to seven 2.0- 5.0 mL whole blood specimens per shipment	3 x 1mL samples of liquid human blood per round for tacrolimus	Manipulated and endogenous specimens covering a wide concentration range
Accreditation	ISO 17043	ISO/IEC 17043	ISO/IEC 17043:2023

Performance of Analytical Methods in Proficiency Testing Schemes

The two primary analytical methodologies for tacrolimus measurement are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). PT schemes play a crucial role in highlighting the performance characteristics and potential discrepancies between these methods.

Immunoassays vs. LC-MS/MS







LC-MS/MS is often considered the gold standard for tacrolimus TDM due to its high specificity, which allows for the separation of the parent drug from its metabolites. Immunoassays, while offering advantages in terms of automation and faster turnaround times, can sometimes exhibit cross-reactivity with tacrolimus metabolites, potentially leading to a positive bias in results.

A global proficiency study highlighted that while both methods are capable of measuring tacrolimus in the clinically relevant range, significant variability can exist between laboratories and methods. This underscores the importance of standardization in tacrolimus assays to ensure comparable patient results across different transplant centers.

The following table summarizes a selection of reported performance data for various tacrolimus assays.



Analytical Method	Platform	Reported Bias vs. LC-MS/MS	Inter-Assay Precision (%CV)	Key Findings
Immunoassay	Abbott ARCHITECT (CMIA)	Average negative bias of 18.5% reported in one study	2.9% - 8.2%	Correlates well with LC-MS/MS methods and provides consistent results across labs.
Immunoassay	Roche Elecsys (ECLIA)	Good agreement with other immunoassays and LC-MS/MS	Repeatability and reproducibility CVs ≤6.1% for a wide concentration range.	The assay is used as an aid in the management of heart, liver and kidney transplant patients receiving tacrolimus therapy.
Immunoassay	Thermo Fisher QMS (Turbidimetric)	Good correlation with LC-MS/MS	Inter-assay precision at 20% CV for functional sensitivity	A dependable alternative to LC-MS/MS methods, providing improved turnaround-time.
LC-MS/MS	Waters MassTrak	N/A (Reference Method)	5.4% - 19.9% depending on concentration	Provides a path toward the standardization of tacrolimus quantification.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible tacrolimus measurements. Below are outlines of typical protocols for both



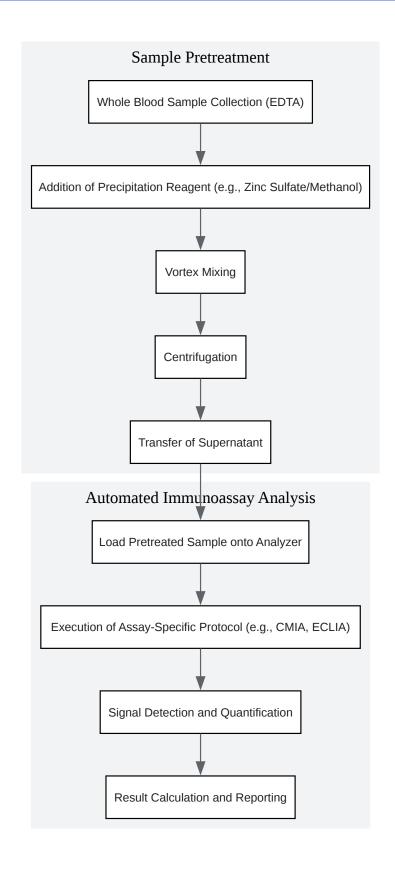


immunoassay and LC-MS/MS methods.

General Immunoassay Protocol Workflow

Immunoassays for tacrolimus typically involve a manual or automated pretreatment step to extract the drug from whole blood, followed by the immunoassay procedure on an automated analyzer.





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Figure 1: General workflow for immunoassay-based tacrolimus analysis.

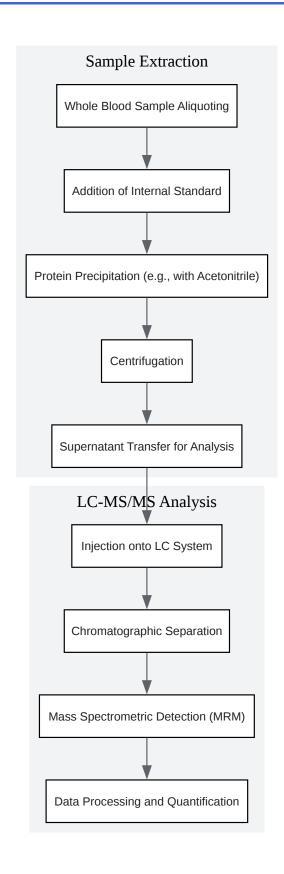


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General LC-MS/MS Protocol Workflow

LC-MS/MS methods also begin with a sample preparation step, which is often more rigorous than that for immunoassays, to ensure a clean extract for injection into the chromatography system.





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Figure 2: General workflow for LC-MS/MS-based tacrolimus analysis.



Logical Relationship of Tacrolimus TDM and PT Schemes

The effective therapeutic drug monitoring of tacrolimus relies on a cyclical process of patient sample analysis, clinical interpretation, and quality assurance through proficiency testing.



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Figure 3: The role of PT schemes in the clinical workflow of tacrolimus TDM.

Conclusion

The selection of an appropriate proficiency testing scheme is a critical component of a laboratory's quality management system for tacrolimus analysis. Organizations such as CAP, LGC, and UK NEQAS offer robust programs that enable laboratories to benchmark their performance against their peers and ensure the accuracy of their patient results. While both immunoassay and LC-MS/MS are widely used for tacrolimus monitoring, it is crucial for laboratories to be aware of the potential for method-dependent differences in results. Participation in PT schemes, coupled with the use of well-validated and standardized analytical methods, is essential for providing reliable data to clinicians, thereby contributing to optimal and safe immunosuppressive therapy for transplant recipients.

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